molecular formula C17H11BrN2O2 B2366518 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile CAS No. 938879-82-4

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile

Cat. No.: B2366518
CAS No.: 938879-82-4
M. Wt: 355.191
InChI Key: YUBZNXYEEPSUAV-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is a complex organic compound characterized by the presence of a bromine atom, a formyl group, and an indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile typically involves multiple steps, starting with the preparation of the indolizine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-[(4-Carboxyphenoxy)methyl]indolizine-1-carbonitrile.

    Reduction: 2-[(4-Hydroxyphenoxy)methyl]indolizine-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile involves its interaction with specific molecular targets. The indolizine ring is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is unique due to the presence of the indolizine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-14-4-5-17(12(7-14)10-21)22-11-13-9-20-6-2-1-3-16(20)15(13)8-19/h1-7,9-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZNXYEEPSUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)COC3=C(C=C(C=C3)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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